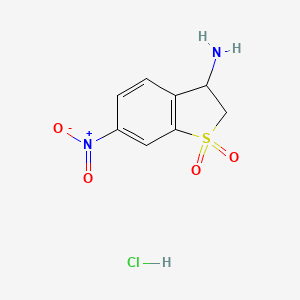

3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride

Vue d'ensemble

Description

“3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1797564-61-4 . It has a molecular weight of 264.69 . This compound is used in scientific research and exhibits diverse properties. It finds applications in various fields like organic synthesis, medicinal chemistry, and material science.

Molecular Structure Analysis

The InChI Code for this compound is 1S/C8H8N2O4S.ClH/c9-7-4-15(13,14)8-3-5(10(11)12)1-2-6(7)8;/h1-3,7H,4,9H2;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Applications De Recherche Scientifique

Advanced Oxidation Processes for Environmental Remediation

Compounds similar to 3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride have been studied in the context of environmental remediation, specifically through advanced oxidation processes (AOPs). AOPs are used to degrade recalcitrant compounds in water, and the research on acetaminophen degradation by AOPs provides insights into how similar compounds might react in these processes. The degradation pathways, kinetics, and by-products are crucial for understanding the environmental fate and treatment options for these compounds (Qutob et al., 2022).

Drug Stability and Degradation Studies

Research on the stability and degradation of pharmaceuticals like nitisinone, which shares structural similarities with the compound of interest, sheds light on the stability of nitro compounds under various conditions. Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of drugs, their degradation products, and the implications for drug design and safety (Barchańska et al., 2019).

Synthesis and Application of Heterocyclic Compounds

Heterocyclic compounds, including hydantoins and thiazolidin-4-ones, play a significant role in medicinal chemistry due to their diverse biological activities. The synthesis routes and applications of these compounds in drug discovery highlight the importance of heterocyclic chemistry in developing new therapeutics. Such research can offer a perspective on how the compound might be synthesized or modified for various scientific applications (Shaikh et al., 2023; Issac & Tierney, 1996).

Corrosion Inhibition

Quinoline derivatives, known for their anticorrosive properties, demonstrate the potential application of similar nitro and amino substituted compounds in protecting metals from corrosion. These findings are crucial for industries seeking to enhance the longevity and safety of their infrastructure and products (Verma et al., 2020).

Toxicological and Environmental Impact Studies

Understanding the mutagenic and carcinogenic potential of aromatic and heteroaromatic nitro compounds is vital for assessing their safety and environmental impact. Studies on the structure-activity relationship of these compounds help in designing safer chemicals by predicting their biological activity based on molecular structure (Debnath et al., 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4S.ClH/c9-7-4-15(13,14)8-3-5(10(11)12)1-2-6(7)8;/h1-3,7H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBNLSCCFUSIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

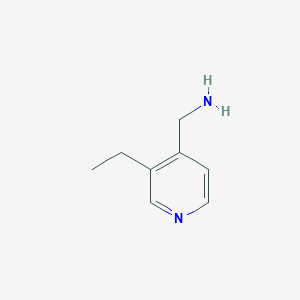

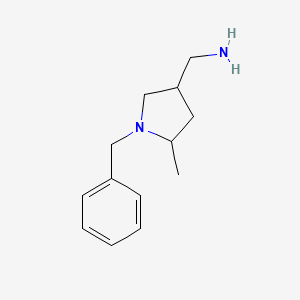

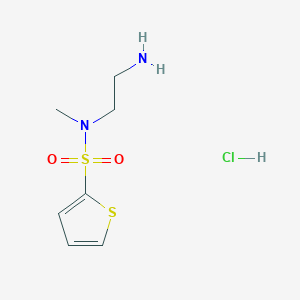

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloropyrido[2,3-d]pyrimidin-7-amine](/img/structure/B1378650.png)

![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)

![3-Amino-2-[(3-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378659.png)

![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1378663.png)

![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)

![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)